REACTION_SMILES
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[C:9]([C:10]([CH3:11])([CH3:12])[CH3:13])(=[O:14])[Cl:15].[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[ClH:16].[NH2:1][c:2]1[cH:3][c:4]([OH:8])[cH:5][cH:6][cH:7]1.[Na+:18].[OH-:17]>>[NH:1]([c:2]1[cH:3][c:4]([OH:8])[cH:5][cH:6][cH:7]1)[C:9]([C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)(C)C(=O)Nc1cccc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |